molecular formula C17H14BrClFN7S B10936721 5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10936721
M. Wt: 482.8 g/mol
InChI Key: CWSWJOKNRCDWNZ-UHFFFAOYSA-N
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Description

N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE typically involves multi-step organic reactions. The process may start with the preparation of the individual pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be studied to understand its effects at the molecular level.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability, conductivity, or reactivity.

Mechanism of Action

The mechanism by which N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiadiazole derivatives, such as:

  • N-[5-(4-BROMO-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE
  • N-[5-(4-METHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE

Uniqueness

What sets N-[5-(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINE apart is its specific combination of functional groups and substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14BrClFN7S

Molecular Weight

482.8 g/mol

IUPAC Name

5-(4-bromo-2,5-dimethylpyrazol-3-yl)-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H14BrClFN7S/c1-9-14(18)15(26(2)24-9)16-22-23-17(28-16)21-13-6-7-27(25-13)8-10-11(19)4-3-5-12(10)20/h3-7H,8H2,1-2H3,(H,21,23,25)

InChI Key

CWSWJOKNRCDWNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)C

Origin of Product

United States

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